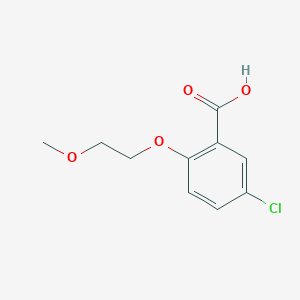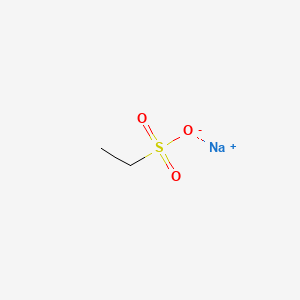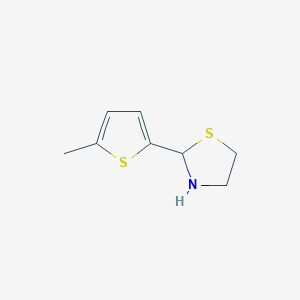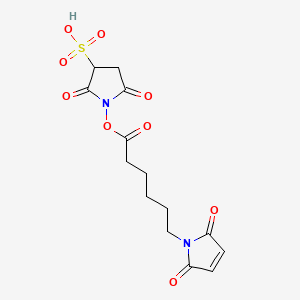
6-Hydroxyisoindolin-1-one
描述
6-Hydroxyisoindolin-1-one is an interesting heterocyclic compound that has garnered significant attention due to its presence in various natural products and pharmaceutical molecules. This compound is known for its broad spectrum of biological activities and its versatility as a precursor in the synthesis of various other compounds .
Synthetic Routes and Reaction Conditions:
Ultrasonic-Assisted Synthesis: One of the practical methods for synthesizing this compound involves the use of ultrasonic irradiation.
Organometallic Reagents: The selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides can also yield this compound.
Oxidative C–H Activation and Annulation: This method involves the use of palladium or rhodium catalysts to generate this compound from secondary benzamides and aldehydes.
Treatment with Primary Amines: The treatment of 2-alkynylbenzoic acids with primary amines can also lead to the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production, especially the ultrasonic-assisted synthesis due to its efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by various oxidizing agents.
Reduction: Reduction of phthalimides is a common method to synthesize this compound.
Substitution: The compound can participate in substitution reactions, particularly when treated with organometallic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Various oxidizing agents can be used for oxidation reactions.
Reducing Agents: Common reducing agents include hydrides and other reducing agents suitable for phthalimides.
Catalysts: Palladium and rhodium catalysts are often used in oxidative C–H activation and annulation reactions.
Major Products: The major products formed from these reactions include various substituted isoindolin-1-ones, which can be further utilized in the synthesis of other complex molecules .
科学研究应用
6-Hydroxyisoindolin-1-one has a wide range of applications in scientific research:
作用机制
The mechanism by which 6-Hydroxyisoindolin-1-one exerts its effects involves its interaction with various molecular targets and pathways. The specific pathways and targets can vary depending on the biological context and the specific derivatives of the compound .
相似化合物的比较
3-Hydroxyisoindolin-1-one: This compound shares a similar structure and is also known for its biological activities.
N-Isoindoline-1,3-dione: Another related compound with significant chemical reactivity and applications.
Uniqueness: 6-Hydroxyisoindolin-1-one is unique due to its specific hydroxyl group at the 6th position, which imparts distinct chemical properties and reactivity compared to its analogs .
属性
IUPAC Name |
6-hydroxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-2-1-5-4-9-8(11)7(5)3-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEDYDDFFVHFEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468056 | |
| Record name | 6-hydroxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
659737-57-2 | |
| Record name | 2,3-Dihydro-6-hydroxy-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=659737-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-hydroxyisoindolin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(2-Nitrobenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1364948.png)






![2-[1-[(2,3-Difluorophenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B1364963.png)


![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)
![4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1364977.png)
![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)
